tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is an organic compound with a complex structure that includes a tert-butyl ester, an indole moiety, and a pyrimidine ring
Preparation Methods
The synthesis of tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate involves multiple steps, typically starting with the preparation of the indole and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Scientific Research Applications
Tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds include other tert-butyl esters and indole derivatives. Compared to these compounds, tert-butyl 4-((6-(3-methyl-5-(methylsulfonyl)-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Tert-butyl 4-((6-(3-methyl-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-((6-(5-methylsulfonyl-1H-indol-1-yl)pyrimidin-4-yl)oxy)piperidine-1-carboxylate .
Properties
Molecular Formula |
C24H30N4O5S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
tert-butyl 4-[6-(3-methyl-5-methylsulfonylindol-1-yl)pyrimidin-4-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C24H30N4O5S/c1-16-14-28(20-7-6-18(12-19(16)20)34(5,30)31)21-13-22(26-15-25-21)32-17-8-10-27(11-9-17)23(29)33-24(2,3)4/h6-7,12-15,17H,8-11H2,1-5H3 |
InChI Key |
BSFZLLKGYNMYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)C)C3=CC(=NC=N3)OC4CCN(CC4)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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